molecular formula C26H47N7O9S B14248649 L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- CAS No. 391671-07-1

L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl-

Cat. No.: B14248649
CAS No.: 391671-07-1
M. Wt: 633.8 g/mol
InChI Key: HJDRBRIFMRJXHM-CPVUPJMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves the stepwise coupling of individual amino acids. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for activation and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .

Industrial Production Methods

Industrial production of such peptides often utilizes automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as Escherichia coli, through genetic engineering .

Chemical Reactions Analysis

Types of Reactions

L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as methyl donors in methylation reactions, influencing gene expression and protein function. Additionally, leucine residues are known to activate the mTORC1 pathway, promoting cell growth and protein synthesis .

Properties

CAS No.

391671-07-1

Molecular Formula

C26H47N7O9S

Molecular Weight

633.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C26H47N7O9S/c1-12(2)9-15(27)22(37)31-17(10-19(28)35)23(38)29-14(5)21(36)33-20(13(3)4)25(40)32-18(11-34)24(39)30-16(26(41)42)7-8-43-6/h12-18,20,34H,7-11,27H2,1-6H3,(H2,28,35)(H,29,38)(H,30,39)(H,31,37)(H,32,40)(H,33,36)(H,41,42)/t14-,15-,16-,17-,18-,20-/m0/s1

InChI Key

HJDRBRIFMRJXHM-CPVUPJMFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

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